Pentetrazol

Description

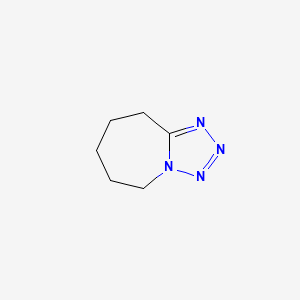

This compound is an organic heterobicyclic compound that is 1H-tetrazole in which the hydrogens at positions 1 and 5 are replaced by a pentane-1,5-diyl group. A central and respiratory stimulant, it was formerly used for the treatment of cough and other respiratory tract disorders, cardiovascular disorders including hypotension, and pruritis. It is an organic heterobicyclic compound and an organonitrogen heterocyclic compound.

This compound, also known as pentylenetetrazole, is a gamma-aminobutyric acid type A (GABAA) receptor antagonist that was approved by the FDA until 1982.

A pharmaceutical agent that displays activity as a central nervous system and respiratory stimulant. It is considered a non-competitive GAMMA-AMINOBUTYRIC ACID antagonist. Pentylenetetrazole has been used experimentally to study seizure phenomenon and to identify pharmaceuticals that may control seizure susceptibility.

Properties

IUPAC Name |

6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-2-4-6-7-8-9-10(6)5-3-1/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRVKFFCRWGWCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=NN2CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Record name | PENTETRAZOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20861 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041091 | |

| Record name | Pentylenetetrazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pentetrazol appears as white crystalline powder or granular solid with a slightly pungent odor. Bitter taste. Aqueous solutions neutral to litmus. (NTP, 1992) | |

| Record name | PENTETRAZOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20861 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) | |

| Record name | PENTETRAZOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20861 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

54-95-5 | |

| Record name | PENTETRAZOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20861 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentylenetetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentetrazol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentetrazol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13415 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pentylenetetrazol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759592 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentetrazol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentetrazol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5H-Tetrazolo[1,5-a]azepine, 6,7,8,9-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentylenetetrazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentetrazol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTETRAZOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WM5Z385K7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

135 to 136 °F (NTP, 1992) | |

| Record name | PENTETRAZOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20861 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pentetrazol on GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentetrazol (PTZ), a widely utilized convulsant agent in experimental models of epilepsy, exerts its primary mechanism of action through the modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides a comprehensive overview of the molecular interactions between PTZ and the GABA-A receptor. It details the non-competitive antagonistic nature of PTZ, its binding site within the receptor's ionophore, and its effects on receptor kinetics and chloride ion flux. This document synthesizes quantitative data from key studies, outlines detailed experimental protocols for investigating these interactions, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction: The GABA-A Receptor and this compound

The GABA-A receptor is a pentameric ligand-gated ion channel that plays a crucial role in mediating fast inhibitory neurotransmission in the central nervous system.[1] Upon binding of the neurotransmitter GABA, the receptor's integral chloride ion channel opens, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane. This hyperpolarization decreases the likelihood of action potential firing, thus exerting an inhibitory effect on neuronal excitability.[1][2]

This compound is a central nervous system stimulant that, at sufficient doses, induces clonic and tonic-clonic seizures.[3] Its pro-convulsant activity is primarily attributed to its action as a negative allosteric modulator of the GABA-A receptor.[3][4] PTZ is considered a non-competitive antagonist, meaning it does not directly compete with GABA for its binding site but rather binds to a distinct site on the receptor complex to inhibit its function.[3][4]

Mechanism of Action: Non-Competitive Antagonism

This compound's inhibitory effect on the GABA-A receptor is characterized by a reduction in the GABA-activated chloride current.[2][5] This inhibition is concentration-dependent and voltage-independent.[2][5] Unlike competitive antagonists that bind to the GABA binding site, PTZ is thought to bind to a site within the receptor's ion channel, near the picrotoxin binding site.[2][5] Evidence suggests that while the binding domains of PTZ and picrotoxin overlap, they are not identical.[2][5]

The binding of PTZ to its site within the channel pore is thought to stabilize the closed state of the channel, thereby reducing the probability of channel opening in the presence of GABA.[2][5] Single-channel recording studies have demonstrated that PTZ decreases the open probability of the GABA-A receptor channel by increasing the duration of closed states, without affecting the single-channel conductance or the duration of the open state.[2][5]

Signaling Pathway of GABA-A Receptor Modulation by PTZ

The following diagram illustrates the allosteric modulation of the GABA-A receptor by GABA and the inhibitory action of this compound.

Caption: Allosteric modulation of the GABA-A receptor by GABA and PTZ.

Quantitative Data

The inhibitory potency of this compound on GABA-A receptors has been quantified in several studies. The half-maximal inhibitory concentration (IC50) varies depending on the subunit composition of the receptor.

| Receptor Subunit Composition | PTZ IC50 (mM) | Species | Reference |

| α1β2γ2 | 0.62 ± 0.13 | Rat | [2][5] |

| α1β2γ2 | ~1.0 | Human | [5] |

| α2β2γ2 | ~1.2 | Rat | [5] |

| α3β2γ2 | ~1.1 | Rat | [5] |

| α5β2γ2 | ~2.2 | Rat | [5] |

| α1β2 | ~0.9 | Rat | [5] |

| β2γ2 | ~0.6 | Rat | [5] |

Kinetic analysis of PTZ interaction with α1β2γ2 receptors has yielded the following parameters:

| Kinetic Parameter | Value | Unit | Reference |

| Association Rate (k+1) | 1.14 x 10³ | M⁻¹s⁻¹ | [2][5] |

| Dissociation Rate (k-1) | 0.476 | s⁻¹ | [2][5] |

| Functional Kd (k-1/k+1) | 0.418 | mM | [2][5] |

Experimental Protocols

Investigating the effects of this compound on GABA-A receptors involves several key experimental techniques.

Expression of Recombinant GABA-A Receptors in Xenopus Oocytes

This is a common method for studying the properties of specific GABA-A receptor subunit combinations.

-

Objective: To express functional GABA-A receptors in a system suitable for electrophysiological recording.

-

Methodology:

-

cRNA Preparation: Synthesize capped cRNAs for the desired GABA-A receptor subunits (e.g., α1, β2, γ2) from linearized cDNA templates using an in vitro transcription kit.

-

Oocyte Harvesting: Surgically remove ovarian lobes from an anesthetized female Xenopus laevis.

-

Oocyte Defolliculation: Treat the ovarian lobes with collagenase to remove the follicular cell layer, followed by mechanical separation of individual oocytes.

-

cRNA Injection: Inject a mixture of the subunit cRNAs (typically in the nanogram range) into the cytoplasm of Stage V-VI oocytes using a microinjection system.

-

Incubation: Incubate the injected oocytes in Barth's solution at 16-18°C for 2-7 days to allow for receptor expression.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is used to measure the macroscopic currents flowing through the expressed GABA-A receptors in Xenopus oocytes.

-

Objective: To quantify the effect of PTZ on GABA-induced chloride currents.

-

Methodology:

-

Oocyte Placement: Place an oocyte expressing GABA-A receptors in a recording chamber continuously perfused with a saline solution (e.g., Ringer's solution).

-

Electrode Impalement: Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.

-

Voltage Clamp: Clamp the oocyte's membrane potential at a holding potential of -60 to -80 mV.

-

GABA Application: Apply GABA at a concentration that elicits a submaximal response (e.g., EC10-EC50) to establish a baseline current.

-

PTZ Application: Co-apply varying concentrations of PTZ with the same concentration of GABA.

-

Data Acquisition and Analysis: Record the resulting currents. The inhibitory effect of PTZ is determined by measuring the reduction in the GABA-induced current amplitude. Plot the concentration-response curve to determine the IC50 value.

-

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC).

Single-Channel Patch-Clamp Recording

This technique allows for the measurement of currents through individual GABA-A receptor channels, providing insights into channel kinetics.

-

Objective: To determine the effect of PTZ on the open probability, conductance, and gating kinetics of single GABA-A receptor channels.

-

Methodology:

-

Cell Culture: Use a cell line (e.g., HEK293) transiently or stably expressing the desired GABA-A receptor subunits.

-

Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries and fire-polish the tips. Fill the pipette with an internal solution containing a low concentration of GABA to activate the channels.

-

Seal Formation: Bring the pipette into contact with the cell membrane and apply gentle suction to form a high-resistance (gigaohm) seal.

-

Recording Configuration: Use the outside-out patch configuration to allow for the application of PTZ to the extracellular face of the receptor.

-

Data Acquisition: Record single-channel currents in the absence and presence of PTZ in the bath solution.

-

Data Analysis: Analyze the recordings to determine the effects of PTZ on single-channel amplitude (conductance), open time, closed time, and open probability.

-

Radioligand Binding Assays

These assays are used to study the binding of ligands to the convulsant site on the GABA-A receptor. [35S]t-butylbicyclophosphorothionate ([35S]TBPS) is a commonly used radioligand that binds to the picrotoxin site.

-

Objective: To investigate the interaction of PTZ with the convulsant binding site.

-

Methodology:

-

Membrane Preparation: Prepare crude synaptosomal membranes from rat brain tissue.

-

Incubation: Incubate the membranes with a fixed concentration of [35S]TBPS and varying concentrations of unlabeled PTZ in a suitable buffer.

-

Separation: Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of PTZ that inhibits 50% of the specific [35S]TBPS binding (IC50) to assess its affinity for the convulsant site.

-

Logical Relationships and Key Distinctions

The action of this compound is often compared to that of picrotoxin, another non-competitive antagonist of the GABA-A receptor. While they share a similar mechanism, there are key differences.

Caption: Comparison of this compound and Picrotoxin properties.

Conclusion

This compound acts as a non-competitive antagonist of the GABA-A receptor by binding to a site within the ion channel pore, which is distinct from the GABA binding site but overlaps with the picrotoxin binding site. This interaction stabilizes the closed state of the channel, reduces the probability of channel opening, and thereby inhibits GABA-mediated inhibitory neurotransmission. This mechanism underlies its convulsant effects and its utility as a tool for studying epilepsy and GABAergic function. The quantitative data and experimental protocols detailed in this guide provide a framework for researchers and drug development professionals to further investigate the nuanced interactions of compounds with the GABA-A receptor complex.

References

- 1. mdpi.com [mdpi.com]

- 2. Expression of native GABAA receptors in Xenopus oocytes injected with rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. huguenardlab.stanford.edu [huguenardlab.stanford.edu]

- 4. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 5. Characterization of [35S]t-butylbicyclophosphorothionate ([35S]TBPS) binding to GABAA receptors in postmortem human brain - PMC [pmc.ncbi.nlm.nih.gov]

History of pentylenetetrazol use in convulsive therapy

An In-depth Technical Guide to the History of Pentylenetetrazol Use in Convulsive Therapy

Introduction

Pentylenetetrazol (PTZ), also known as pentylenetetrazole, Metrazol, or Cardiazol, is a central nervous system stimulant whose historical application in psychiatry marked a pivotal moment in the development of biological treatments for severe mental illness. Initially introduced in the 1930s for convulsive therapy, its use was based on the principle of inducing controlled seizures to alleviate psychotic symptoms. Though its clinical application was short-lived, PTZ's legacy persists, as it remains a crucial pharmacological tool in preclinical epilepsy research. This guide provides a comprehensive technical overview of the history, mechanism, clinical protocols, and eventual decline of PTZ in convulsive therapy, as well as its modern applications in neuroscience.

Historical Development and Rationale

The genesis of PTZ convulsive therapy is credited to the Hungarian neuropsychiatrist Ladislas J. Meduna.[1] In the early 1930s, Meduna developed a hypothesis of "biological antagonism" between epilepsy and schizophrenia, based on observations that the two disorders rarely occurred together and that post-mortem brains of epileptic patients showed an increase in glial cells, which he noted were sparse in the brains of schizophrenic patients.[1][2] He theorized that inducing epileptic-like seizures in patients with schizophrenia could produce a therapeutic effect.[3]

Meduna began his first experiments on January 2, 1934, initially using intramuscular injections of camphor oil to induce seizures.[2] However, the onset of seizures with camphor was slow and unreliable. He soon switched to an aqueous solution of pentylenetetrazol (marketed as Cardiazol), a synthetic compound that could be administered intravenously, inducing a seizure within minutes.[2][4] The first treatment with PTZ was administered on January 23, 1934, to a patient with catatonic schizophrenia, who showed dramatic improvement after a course of treatment.[1] By 1937, Cardiazol convulsive therapy was in use worldwide.[1]

Mechanism of Action

Pentylenetetrazol's primary mechanism of action is as a noncompetitive antagonist of the gamma-aminobutyric acid type A (GABA-A) receptor complex.[5][6] GABA is the principal inhibitory neurotransmitter in the central nervous system, and its binding to the GABA-A receptor opens an intrinsic chloride (Cl⁻) channel, leading to hyperpolarization and reduced neuronal excitability.

PTZ is understood to bind at or near the picrotoxin site within the GABA-A receptor's chloride ionophore.[7][8] This action does not prevent GABA from binding but allosterically inhibits the receptor's function, blocking the influx of chloride ions.[9] This reduction in GABAergic inhibition leads to widespread neuronal depolarization and hyperexcitability, culminating in a generalized seizure.[10] Single-channel recordings have shown that PTZ decreases the channel's open probability primarily by increasing the duration of its closed states.[7]

Beyond its primary effect on GABA-A receptors, studies have indicated that PTZ also modulates various neuronal ion channels, which may contribute to its convulsant effects. These effects include:

-

Blocking voltage-dependent sodium (Na⁺), calcium (Ca²⁺), and potassium (K⁺) currents. [11]

-

Increasing Ca²⁺-activated K⁺ current. [11]

-

Altering the inactivation and activation curves of inward currents. [12]

Clinical Application of Convulsive Therapy

Experimental Protocol (Clinical)

While protocols in the 1930s lacked the standardization of modern clinical trials, a general procedure for Cardiazol shock therapy can be reconstructed from historical accounts.

-

Patient Preparation: The patient was placed in a supine position in bed, with pillows positioned under the head and shoulders to hyperextend the spine, a measure intended to prevent vertebral fractures during the convulsion.[13] Arms and legs were typically extended.

-

Drug Administration: A 10% aqueous solution of pentylenetetrazol (Cardiazol/Metrazol) was administered via rapid intravenous injection.

-

Dosage: The initial dose was typically around 5 mL (500 mg). The goal was to induce a grand mal (tonic-clonic) seizure. If the initial dose was insufficient, it could be increased in subsequent sessions.

-

Seizure Onset and Characteristics: A seizure would typically occur within a minute of injection. The period preceding the seizure was often marked by intense fear, dread, and a feeling of impending death, as the patient remained conscious until the convulsion began.[14] The seizure itself was an unmodified tonic-clonic convulsion.

-

Course of Treatment: A typical course consisted of multiple treatments, often administered two to three times per week.[15] Meduna's first successful patient with catatonia received nine seizures.[1] Good results were often reported after six to eight treatments.[16]

Efficacy Data

The efficacy of PTZ convulsive therapy was a subject of debate. Initial reports from Meduna were highly optimistic, particularly for catatonia. However, broader studies suggested its utility was more pronounced for affective disorders than for the core symptoms of schizophrenia.

| Study / Cohort | Year | Diagnosis | Number of Patients | Outcome | Source |

| Meduna's First Cohort | 1935 | Schizophrenia | 26 | 10 Recovered, 3 Improved | |

| Re-appraisal of Meduna's Cohort (ICD-10) | 2012 | Various Psychotic Disorders | 23 | All patients with affective disorders or ATPD responded; only catatonic symptoms improved in schizophrenia cases. | [17] |

| Meduna's Larger Cohort | 1935 | Catatonic Schizophrenia | 110 | Approx. 50% Recovered | |

| Danish Psychiatry Survey | ~1941 | Schizophrenia | 782 | 9 Full Remissions (<1.2%) | [18] |

| Danish Psychiatry Survey | ~1941 | Manic-Depressive & Psychogenic Psychoses | Not Specified | >40% Full Remissions | [18] |

Adverse Effects and Decline

The clinical use of PTZ was fraught with significant adverse effects, which were instrumental in its rapid decline.

-

Psychological Trauma: The most significant issue was the intense, conscious experience of terror and anxiety in the moments between the injection and the loss of consciousness.[14] This made patients extremely fearful of subsequent treatments.

-

Physical Trauma: The unmodified seizures produced violent muscle contractions, leading to a high rate of complications. Spinal compression fractures and fractures of the long bones were hazardous and common side effects.[10][16] While specific rates for PTZ are scarce, data from the era of unmodified electroconvulsive therapy (ECT) suggest vertebral fracture rates could be as high as 35%.[19]

-

Cardiovascular Stress: The treatment placed considerable stress on the cardiovascular system.[4]

By 1938, Ugo Cerletti and Lucio Bini in Rome had developed electroconvulsive therapy (ECT), which used an electric current to induce seizures.[1][20] ECT offered several distinct advantages over PTZ:

-

Instant Unconsciousness: The electrical stimulus rendered the patient immediately unconscious, eliminating the period of terrifying anticipation.[4]

-

Greater Control and Safety: The seizure was considered less severe, leading to a lower fracture rate.[4]

-

Ease of Administration: ECT was simpler and cheaper to administer than intravenous drug injections.[20]

These factors led to ECT rapidly supplanting PTZ as the preferred method of convulsive therapy.[20] In the United States, the Food and Drug Administration (FDA) officially revoked its approval for PTZ in 1982.[11]

Modern Application in Preclinical Research

Despite its obsolescence in clinical therapy, PTZ has become an indispensable tool in neuroscience research, particularly as a chemoconvulsant to model epilepsy and screen potential antiepileptic drugs.[11][21]

Experimental Protocol (Animal Models)

The PTZ-induced seizure model is widely used in rodents to study generalized seizures. The protocol can be adapted for acute seizure induction or for a "kindling" model, where repeated subconvulsive doses lead to progressively more severe seizures.

-

Animal Model: Typically mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).[4][22]

-

PTZ Preparation: PTZ is dissolved in sterile 0.9% saline, often at a concentration of 2-10 mg/mL. The solution should be prepared fresh on the day of the experiment.[16][22]

-

Administration: The standard route is an intraperitoneal (IP) injection.[22]

-

Dosage (Acute Seizure Model):

-

Dosage (Kindling Model): Repeated IP injections of a subconvulsive dose (e.g., 35 mg/kg in mice) are administered every other day for several weeks.

-

Observation and Scoring: After injection, the animal is placed in an observation chamber for at least 30 minutes. Seizure activity is scored using a standardized scale, such as the Racine scale.

| Racine Scale Score | Behavioral Manifestation |

| 0 | No response |

| 1 | Ear and facial twitching, mouth and facial movements |

| 2 | Myoclonic jerks, head nodding |

| 3 | Forelimb clonus, rearing |

| 4 | Clonic convulsions with rearing and falling onto side |

| 5 | Repeated rearing and falling, generalized tonic-clonic seizures |

| 6 | Severe tonic-clonic seizure leading to death |

(Source: Adapted from Racine, 1972 and subsequent modifications for PTZ models)[22]

Conclusion

The history of pentylenetetrazol in convulsive therapy represents a brief but crucial chapter in biological psychiatry. Born from a scientifically flawed but therapeutically insightful hypothesis, it demonstrated that inducing physiological changes in the brain could powerfully impact severe mental illness. The severe adverse effects and psychological trauma associated with PTZ therapy led to its rapid replacement by the more humane and manageable technique of ECT. However, the story of PTZ did not end there. Its reliable ability to induce seizures by antagonizing GABA-A receptor function has given it a second life as a standard and invaluable tool in the laboratory, where it continues to aid researchers in understanding the fundamental mechanisms of epilepsy and in the development of novel anticonvulsant therapies.

References

- 1. Electroconvulsive therapy - Wikipedia [en.wikipedia.org]

- 2. Acute pentylenetetrazol injection reduces rat GABAA receptor mRNA levels and GABA stimulation of benzodiazepine binding with No effect on benzodiazepine binding site density - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fractures complicating electro-convulsive therapy and chronic epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Anticonvulsant and antiepileptogenic effects of GABAA receptor ligands in pentylenetetrazole-kindled mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Skeletal and Dental Fractures Associated With Electroconvulsive Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pentylenetetrazole-induced inhibition of recombinant gamma-aminobutyric acid type A (GABA(A)) receptors: mechanism and site of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Devon County Mental Hospital Shock Treatment [dcmh.exeter.ac.uk]

- 10. Differential effects of pentylenetetrazole on ion currents of Aplysia neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effect of pentylenetetrazol on inward currents of non-bursting neurons and its role in plateau formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Shock Therapy in Danish Psychiatry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism of action of the epileptogenic drug pentylenetetrazol on a cloned neuronal potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Restoring Perspective: Life & Treatment at London's Asylum [lib.uwo.ca]

- 15. m.youtube.com [m.youtube.com]

- 16. The birth of convulsive therapy revisited: a reappraisal of László Meduna's first cohort of patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. History of electroconvulsive therapy in the United Kingdom - Wikipedia [en.wikipedia.org]

- 18. Quantification of fracture rate during electroconvulsive therapy (ECT) using state-mandated reporting data - PMC [pmc.ncbi.nlm.nih.gov]

- 19. EIGHTY YEARS OF ELECTROCONVULSIVE THERAPY IN CROATIA AND IN SESTRE MILOSRDNICE UNIVERSITY HOSPITAL CENTRE - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 22. biorxiv.org [biorxiv.org]

The Neuropharmacology of Pentetrazol: A Technical Guide to its Action as a Central Nervous System Stimulant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentetrazol (PTZ), also known as pentylenetetrazol, is a potent central nervous system (CNS) stimulant that has been extensively utilized in neuroscience research as a convulsant agent to model epilepsy and seizures.[1][2] Its primary mechanism of action involves the non-competitive antagonism of the gamma-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the brain.[3][4] By blocking the inhibitory action of GABA, PTZ leads to widespread neuronal hyperexcitability, culminating in seizure activity. This technical guide provides an in-depth overview of the neuropharmacology of PTZ, focusing on its molecular interactions, effects on signaling pathways, and the experimental protocols used to study its stimulant and convulsant properties.

Core Mechanism of Action: GABA-A Receptor Antagonism

The primary molecular target of this compound is the GABA-A receptor, a ligand-gated ion channel that mediates fast inhibitory neurotransmission.[3] PTZ acts as a non-competitive antagonist, meaning it does not directly compete with GABA for its binding site. Instead, it is thought to bind to the picrotoxin site within the chloride ion channel pore of the receptor complex.[3][5] This binding event stabilizes a closed or desensitized state of the channel, preventing the influx of chloride ions and thereby reducing the inhibitory postsynaptic potential.[3][6] The consequence of this action is a disinhibition of neuronal circuits, leading to increased neuronal firing and network synchronization, which manifests as seizures.

Single-channel recordings have demonstrated that PTZ decreases the open probability of the GABA-A receptor channel by increasing the duration of closed states, without affecting single-channel conductance or open-state duration.[3]

Quantitative Data: this compound Interaction with GABA-A Receptors

The inhibitory potency of PTZ on GABA-A receptors is dependent on the subunit composition of the receptor complex. The following table summarizes the half-maximal inhibitory concentrations (IC50) of PTZ on different recombinant rat GABA-A receptor subtypes and the kinetics of its interaction.

| Receptor Subunit Composition | PTZ IC50 (mM) | Reference |

| α1β2γ2 | 0.62 ± 0.13 | [3] |

| α2β2γ2 | 0.85 ± 0.11 | [5] |

| α3β2γ2 | 1.1 ± 0.2 | [5] |

| α5β2γ2 | 2.2 ± 0.4 | [5] |

| α1β2 | 1.2 ± 0.2 | [5] |

| β2γ2 | 0.6 ± 0.1 | [5] |

Table 1: Inhibitory Potency of this compound on Recombinant Rat GABA-A Receptors. Data are presented as mean ± standard error of the mean.

| Kinetic Parameter | Value | Receptor Subtype | Reference |

| Association Rate (k+1) | 1.14 x 10³ M⁻¹s⁻¹ | α1β2γ2 | [3] |

| Dissociation Rate (k-1) | 0.476 s⁻¹ | α1β2γ2 | [3] |

| Functional Kd | 0.418 mM | α1β2γ2 | [3] |

Table 2: Kinetic Parameters of this compound Interaction with α1β2γ2 GABA-A Receptors.

Downstream Signaling Pathways

The neuronal hyperexcitability induced by PTZ triggers a cascade of intracellular signaling events. One of the key pathways implicated in the response to PTZ-induced seizures is the mammalian target of rapamycin (mTOR) pathway.

PI3K/Akt/mTOR Pathway

Acute seizures induced by PTZ lead to a transient activation of the phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway.[7][8] This activation is characterized by the phosphorylation of Akt and the downstream mTOR substrate, S6 ribosomal protein.[7] This signaling cascade is thought to be involved in the acute cellular response to seizure activity, potentially influencing protein synthesis and cell survival.

Effects on Neurotransmitter Systems

Beyond its primary action on the GABAergic system, PTZ-induced seizures lead to significant alterations in other major neurotransmitter systems.

| Neurotransmitter | Brain Region | Effect of PTZ-induced Seizure | Reference |

| Dopamine | Striatum | Increased levels | [9] |

| Cortex | Decreased levels (developing rats) | [9] | |

| Norepinephrine | Hippocampus | Markedly reduced levels | [9] |

| Cortex | Markedly reduced levels | [9] | |

| Cerebellum | Markedly reduced levels | [9] | |

| Serotonin | Brain | Appears to have an inhibitory role on seizures | [8] |

| Adenosine | Hippocampus | Increased A1 receptor density after seizures | [10] |

| Cortex | Increased A1 receptor density after seizures | [10] |

Table 3: Effects of this compound-Induced Seizures on Various Neurotransmitter Systems.

Experimental Protocols

This compound is a cornerstone tool for inducing seizures in preclinical research. The following are detailed methodologies for key experiments.

This compound-Induced Kindling in Rats (Chronic Seizure Model)

This protocol is used to induce a chronic epileptic state through repeated administration of a sub-convulsive dose of PTZ.

Materials:

-

This compound (Sigma-Aldrich)

-

Sterile 0.9% saline

-

Male Wistar rats (200-250 g)

-

Animal observation chambers

Procedure:

-

Prepare a fresh solution of PTZ in sterile 0.9% saline at a concentration of 10 mg/mL.

-

Administer a sub-convulsive dose of PTZ (e.g., 30-35 mg/kg) via intraperitoneal (i.p.) injection to each rat.[1][11]

-

Immediately after injection, place the rat in an individual observation chamber and monitor its behavior for at least 30 minutes.

-

Score the seizure severity according to a modified Racine's scale:[1][2]

-

Stage 0: No response

-

Stage 1: Ear and facial twitching

-

Stage 2: Myoclonic jerks of the body

-

Stage 3: Clonic convulsions of one forelimb

-

Stage 4: Rearing with bilateral forelimb clonus

-

Stage 5: Generalized tonic-clonic seizures with loss of posture

-

-

Repeat the PTZ injections every other day (e.g., Monday, Wednesday, Friday) for a period of 4-5 weeks.[11]

-

An animal is considered fully kindled after exhibiting three consecutive Stage 5 seizures.

Acute Seizure Induction in Mice

This protocol is used to induce a single, acute seizure episode.

Materials:

-

This compound (Sigma-Aldrich)

-

Sterile 0.9% saline

-

Male C57BL/6 mice (20-25 g)

-

Animal observation chambers

Procedure:

-

Prepare a fresh solution of PTZ in sterile 0.9% saline.

-

Administer a convulsive dose of PTZ (e.g., 45-75 mg/kg, i.p.).[7] The exact dose may need to be determined empirically based on the mouse strain and desired seizure severity.

-

Immediately after injection, place the mouse in an individual observation chamber.

-

Record the latency to the first myoclonic jerk, the onset of clonic convulsions, and the duration of the seizure.

-

Monitor the animal until it has fully recovered.

Electrophysiological Recording in Brain Slices

This protocol describes how to record neuronal activity in brain slices from animals previously treated with PTZ.

Materials:

-

Vibratome or tissue chopper

-

Artificial cerebrospinal fluid (aCSF), bubbled with 95% O2 / 5% CO2

-

Recording chamber and perfusion system

-

Glass microelectrodes

-

Electrophysiology rig (amplifier, digitizer, etc.)

Procedure:

-

Anesthetize the animal (e.g., with isoflurane) and rapidly decapitate.

-

Dissect the brain and place it in ice-cold, oxygenated aCSF.

-

Prepare acute brain slices (e.g., 300-400 µm thick) containing the region of interest (e.g., hippocampus) using a vibratome.

-

Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.

-

Place a slice in the recording chamber and perfuse with oxygenated aCSF at a constant rate.

-

Perform whole-cell patch-clamp or extracellular field potential recordings from neurons in the desired brain region to assess parameters such as resting membrane potential, action potential firing, and synaptic transmission.[12][13]

Western Blot Analysis of mTOR Pathway Activation

This protocol is used to quantify the activation of the mTOR signaling pathway in brain tissue following a PTZ-induced seizure.

Materials:

-

Brain tissue from control and PTZ-treated animals

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-S6, anti-total-S6)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Homogenize brain tissue samples in ice-cold RIPA buffer.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each sample using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.[14]

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

High-Performance Liquid Chromatography (HPLC) for Neurotransmitter Analysis

This protocol is for the quantification of neurotransmitters in brain tissue.

Materials:

-

Brain tissue samples

-

Perchloric acid

-

HPLC system with an electrochemical or fluorescence detector

-

Appropriate HPLC column for neurotransmitter separation

-

Mobile phase

-

Neurotransmitter standards

Procedure:

-

Homogenize brain tissue samples in a solution such as 0.1 M perchloric acid.[10]

-

Centrifuge the homogenates to precipitate proteins.

-

Filter the supernatant to remove any remaining particulate matter.

-

Inject a known volume of the filtered supernatant into the HPLC system.

-

Separate the neurotransmitters on the column using a specific mobile phase and gradient.

-

Detect the neurotransmitters using an electrochemical or fluorescence detector.

-

Quantify the concentration of each neurotransmitter by comparing the peak areas to those of known standards.[15][16]

Conclusion

This compound remains an invaluable pharmacological tool for studying the fundamental mechanisms of neuronal excitability and seizure generation. Its well-characterized action as a GABA-A receptor antagonist provides a reliable method for inducing a state of CNS stimulation and modeling epilepsy in preclinical settings. A thorough understanding of its neuropharmacology, including its effects on downstream signaling pathways and various neurotransmitter systems, is crucial for the design and interpretation of studies aimed at developing novel antiepileptic and neuromodulatory therapies. The experimental protocols detailed in this guide provide a framework for researchers to investigate the multifaceted actions of this potent CNS stimulant.

References

- 1. Pentylenetetrazole Induced Kindling Model of Refractory Epilepsy: A Proof-of-concept Study to Explore Dose and Time Range of Phenobarbital in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pentylenetetrazole-induced inhibition of recombinant gamma-aminobutyric acid type A (GABA(A)) receptors: mechanism and site of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. GABAA receptor signalling mechanisms revealed by structural pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pentylenetetrazole-induced seizures cause acute, but not chronic, mTOR pathway activation in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pentylenetetrazole-induced seizures cause acute, but not chronic, mTOR pathway activation in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. protocols.io [protocols.io]

- 11. Pentylenetetrazole (PTZ)-induced kindling [bio-protocol.org]

- 12. Electrophysiological recording from Brain Slices Protocol [protocols.io]

- 13. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 16. HPLC Neurotransmitter Analysis | Springer Nature Experiments [experiments.springernature.com]

Early Research on Pentetrazol for Circulatory Stimulation: A Technical Guide

Analeptic agent Pentetrazol, originally marketed as Cardiazol and later Metrazol, was a significant focus of early 20th-century research for its potential as a circulatory and respiratory stimulant. Initially synthesized as a more reliable alternative to camphor, its application in clinical settings for circulatory collapse and as an adjunct in surgery was explored prior to the discovery of its potent convulsant properties. This technical guide delves into the foundational research on this compound's circulatory effects, presenting available data, outlining experimental methodologies, and visualizing the proposed, albeit historically simplified, mechanisms of action.

Quantitative Data on Circulatory Effects

Early research on this compound's circulatory stimulant properties often lacked the rigorous quantitative analysis and detailed reporting standards of modern pharmacology. However, through a comprehensive review of available historical literature, the following data on its effects on key circulatory parameters in animal models has been compiled.

| Animal Model | Dosage | Route of Administration | Observed Effect on Blood Pressure | Observed Effect on Heart Rate | Reference |

| Rabbit | Therapeutic Dose | Not Specified | Increase | Not Specified | [1] |

| Rabbit | Not Specified | Continuous Infusion with Acetylcholine | Increase | Not Specified | [1] |

Note: The historical sources often lack specific details on dosage, duration of effect, and statistical analysis.

Experimental Protocols

The experimental designs of the early 20th century were foundational and often straightforward in their approach. Below are detailed methodologies reconstructed from available descriptions of key experiments investigating the circulatory effects of this compound.

Experiment 1: Demonstration of Pressor Effects in Rabbits

-

Objective: To observe the effect of a therapeutic dose of Cardiazol (this compound) on the circulatory system of a rabbit.

-

Animal Model: Rabbit.

-

Procedure:

-

The rabbit was anesthetized.

-

A baseline blood pressure reading was established.

-

A therapeutic dose of Cardiazol was administered. The exact dosage and route of administration were not consistently specified in the available literature.

-

Blood pressure was monitored for changes following administration.

-

-

Results: A demonstrable increase in blood pressure was reported.[1]

Experiment 2: Antagonism of Acetylcholine-Induced Hypotension

-

Objective: To determine if Cardiazol could counteract the hypotensive effects of acetylcholine.

-

Animal Model: Rabbit.

-

Procedure:

-

The rabbit was prepared for blood pressure monitoring.

-

A continuous infusion of acetylcholine was initiated to induce a state of lowered blood pressure.

-

While the acetylcholine infusion was ongoing, Cardiazol was administered.

-

Blood pressure was continuously monitored to observe any counteracting effect.

-

-

Results: Administration of Cardiazol resulted in an increase in blood pressure, even in the presence of the vasodilatory effects of acetylcholine.[1]

Visualizing Proposed Mechanisms and Workflows

The understanding of this compound's mechanism of action in the early 20th century was rudimentary and largely based on its observable physiological effects. The prevailing theory was a direct stimulation of the circulatory and respiratory centers in the brain.[2] Modern research has since elucidated its role as a non-competitive antagonist of the GABA-A receptor, which explains its convulsant effects at higher doses.

Below are diagrams created using the DOT language to visualize the simplified, historical understanding of this compound's action and the experimental workflows.

References

Pentetrazol (PTZ) as a Chemical Kindling Agent for Epilepsy Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of Pentetrazol (PTZ), a potent GABA-A receptor antagonist, as a chemical kindling agent to model epilepsy in preclinical research. Kindling is a phenomenon where repeated administration of a sub-convulsive stimulus leads to the progressive development of full-blown seizures, mimicking the process of epileptogenesis. The PTZ kindling model is a widely utilized and well-characterized tool for studying the underlying mechanisms of epilepsy and for the discovery and development of novel anti-epileptic drugs.

Core Concepts of PTZ Kindling

The fundamental principle of PTZ kindling lies in the progressive and permanent neuroplastic changes induced by repeated, intermittent exposure to sub-threshold doses of PTZ.[1][2][3] This process leads to a lowered seizure threshold, culminating in generalized tonic-clonic seizures.[3] The model is valued for its ability to replicate key features of human temporal lobe epilepsy, including neuronal loss and synaptic reorganization in brain regions like the hippocampus.[4]

Experimental Protocols

A standardized protocol is crucial for the reproducibility of the PTZ kindling model. The following outlines a general methodology for rodents, which can be adapted based on specific research questions.

Materials:

-

This compound (PTZ) (Sigma-Aldrich, P6500 or equivalent)

-

Sterile 0.9% saline

-

Animal scale

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Observation chambers (transparent)

-

Video recording equipment (optional but recommended)

-

Chronometer

Procedure:

-

Animal Habituation: Acclimatize animals to the experimental environment and handling for at least one week prior to the start of the experiment to minimize stress-induced variability.

-

PTZ Solution Preparation: Dissolve PTZ in sterile 0.9% saline to the desired stock concentration (e.g., 10 mg/mL).[5] Ensure the solution is thoroughly mixed and filtered for sterility.

-

Animal Grouping and Baseline Assessment: Randomly assign animals to control and experimental groups. A minimum of 6-8 animals per group is recommended to ensure statistical power.[4] Record baseline behavioral observations.

-

PTZ Administration:

-

Weigh each animal before every injection to ensure accurate dosing.

-

Administer a sub-convulsive dose of PTZ via intraperitoneal (i.p.) injection. Common dosage ranges are 20-40 mg/kg for mice and 35-40 mg/kg for rats, typically administered every other day (e.g., on Mondays, Wednesdays, and Fridays).[4][5][6]

-

The control group should receive an equivalent volume of saline.

-

-

Seizure Observation and Scoring:

-

Immediately after each injection, place the animal in an individual observation chamber.

-

Observe and score the seizure activity for a period of 30 minutes using a standardized scale, such as the Racine scale (see Table 2).[5][7]

-

Record the latency to the first seizure and the duration of seizure activity.

-

-

Kindling Confirmation: An animal is considered "fully kindled" when it consistently exhibits a stage 4 or 5 seizure on the Racine scale for three consecutive PTZ administrations.[8]

-

Post-Kindling Procedures: Once animals are fully kindled, they can be used for various experimental purposes, such as testing the efficacy of anti-epileptic drug candidates. A "challenge dose" of PTZ can be administered after a washout period (e.g., 30 days) to confirm the long-lasting nature of the kindled state.[1]

Quantitative Data in PTZ Kindling

The following tables summarize key quantitative data frequently reported in PTZ kindling studies.

Table 1: this compound (PTZ) Dosing Regimens for Chemical Kindling

| Animal Model | PTZ Dose (Sub-convulsive) | Administration Route | Frequency | Reference(s) |

| Mouse | 30-35 mg/kg | Intraperitoneal (i.p.) | Every other day | [3][5] |

| 35 mg/kg | Intraperitoneal (i.p.) | 11 injections over 24 days | [4] | |

| 15 mg/kg (initial, dose escalation) | Intraperitoneal (i.p.) | Every other day | [5] | |

| Rat | 35 mg/kg | Intraperitoneal (i.p.) | Every other day | [9] |

| 37.5 mg/kg | Intraperitoneal (i.p.) | Every other day | [6] | |

| 40 mg/kg | Intraperitoneal (i.p.) | Three times per week | ||

| 50 mg/kg | Intraperitoneal (i.p.) | Every other day for 2 weeks | [10] |

Table 2: Modified Racine Scale for Seizure Scoring in Rodents

| Score | Behavioral Manifestation (Mice) | Behavioral Manifestation (Rats) | Reference(s) |

| 0 | No behavioral response | No response | [8][9] |

| 1 | Immobilization, ear and facial twitching | Ear and facial twitching, tail contraction | [8][9] |

| 2 | Head nodding, partial myoclonus | Head nodding, myoclonic body jerks | [8][9] |

| 3 | Continuous forelimb myoclonus, myoclonic jerks | Unilateral forelimb clonus | [8][9] |

| 4 | Rearing, chronic seizure | Rearing with bilateral forelimb clonus | [8][9] |

| 5 | Generalized tonic-clonic seizures and jumping | Generalized tonic-clonic seizures with loss of postural control | [8][9] |

| 6 | Death | Death | [5][8] |

Table 3: Key Biochemical Markers Altered in the PTZ Kindling Model

| Marker Category | Specific Marker | Change in PTZ Kindled Animals | Brain Region(s) | Reference(s) |

| Oxidative Stress | Malondialdehyde (MDA) / Lipid Peroxidation (LPO) | Increased | Hippocampus, Cortex | [9][11] |

| Reduced Glutathione (GSH) | Decreased | Hippocampus, Cortex | [9][11] | |

| Superoxide Dismutase (SOD) | Decreased | Hippocampus, Cortex | [11][12] | |

| Catalase (CAT) | Decreased | Hippocampus, Cortex | [9][11] | |

| Neuroinflammation | Tumor Necrosis Factor-alpha (TNF-α) | Increased | Hippocampus | [11][13] |

| Interleukin-1 beta (IL-1β) | Increased | Hippocampus | [8][11] | |

| Glial Fibrillary Acidic Protein (GFAP) | Increased | Hippocampus | [8][14] | |

| Ionized calcium-binding adapter molecule 1 (Iba1) | Increased | Hippocampus | [8] | |

| Neurotransmitters | GABA | Decreased | Hippocampus, Prefrontal Cortex | [9] |

| GABA Transaminase | Increased | Hippocampus, Prefrontal Cortex | [9] |

Visualizing Experimental Workflows and Logical Relationships

Caption: Experimental Workflow for PTZ Chemical Kindling.

Caption: Logical Progression of Seizure Severity (Racine Scale).

Key Signaling Pathways in PTZ Kindling

The development and maintenance of the kindled state involve complex molecular changes. Several key signaling pathways have been identified as playing crucial roles in the pathophysiology of PTZ-induced epilepsy.

ERK-DAPK Signaling Pathway

The Extracellular signal-regulated kinase (ERK) and Death-Associated Protein Kinase (DAPK) signaling pathway is implicated in neuronal apoptosis and synaptic damage following seizures.[8][15] PTZ kindling leads to the overactivation of this pathway, contributing to the neuropathological changes observed in the model.[8][15]

Caption: ERK-DAPK Signaling Pathway in PTZ Kindling.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival.[16][17] Acute PTZ-induced seizures cause a transient activation of the mTOR pathway, which is mediated by the PI3K/Akt pathway.[16][17] While chronic activation of mTOR is associated with epileptogenesis in some models, in the PTZ model, the activation appears to be more acute in response to seizure activity.[16][17]

References

- 1. Possible Role of Oxidative Stress and Nrf2/HO-1 Pathway in Pentylenetetrazole-induced Epilepsy in Aged Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.rug.nl [research.rug.nl]

- 3. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. archepilepsy.org [archepilepsy.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Comparison between standard protocol and a novel window protocol for induction of pentylenetetrazol kindled seizures in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Frontiers | Epileptic seizures induced by pentylenetetrazole kindling accelerate Alzheimer-like neuropathology in 5×FAD mice [frontiersin.org]

- 9. Pentylenetetrazole kindling-induced epilepsy rat models: Insight on the severity state, a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Possible Role of Oxidative Stress and Nrf2/HO-1 Pathway in Pentylenetetrazole-induced Epilepsy in Aged Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxidative Stress and Neurodegeneration in Animal Models of Seizures and Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carveol Attenuates Seizure Severity and Neuroinflammation in Pentylenetetrazole-Kindled Epileptic Rats by Regulating the Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. imrpress.com [imrpress.com]

- 15. Epileptic seizures induced by pentylenetetrazole kindling accelerate Alzheimer-like neuropathology in 5×FAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pentylenetetrazole-induced seizures cause acute, but not chronic, mTOR pathway activation in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pentylenetetrazole-induced seizures cause acute, but not chronic, mTOR pathway activation in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Whitepaper on the Historical Use of Pentetrazol as a Mild Stimulant in Geriatric Medicine

Abstract: Pentetrazol (PTZ), also known as Metrazol, is a central nervous system stimulant with a varied and complex history. Initially introduced as a circulatory and respiratory stimulant, its use expanded into convulsive therapy for psychiatric disorders before it was repurposed in the mid-20th century as a "gentle cerebral stimulant" for elderly patients experiencing symptoms of senility and dementia.[1][2][3] This paper provides a technical examination of this specific application, detailing its proposed mechanisms of action, the limited clinical data available, and the experimental protocols from relevant preclinical studies. While this compound was prescribed to geriatric patients for years, a lack of firm evidence for its efficacy, coupled with evolving regulatory standards, led to the revocation of its FDA approval in 1982.[1][2][4] Its story serves as a case study in drug repurposing and the importance of rigorous efficacy data in clinical practice.

A Historical Trajectory of this compound

First synthesized in the 1920s, this compound was initially marketed as a circulatory and respiratory stimulant under trade names like Cardiazol and Metrazol.[1] Its powerful effects on the central nervous system were quickly recognized, with high doses found to induce convulsions.[2] This led to its adoption in the 1930s by psychiatrist Ladislas J. Meduna for "convulsive therapy" to treat schizophrenia, a practice that was later largely replaced by electroconvulsive therapy.[1][2]

By the 1960s, the pharmaceutical narrative shifted. Lower, subconvulsive doses of this compound were promoted to physicians as a treatment for the vagaries of old age, offering "gentle cerebral stimulation" for elderly individuals with dementia and general cognitive decline.[1] This application was based on the hypothesis that the drug could improve mental alertness by stimulating the central nervous system and potentially increasing blood flow to the brain.[5] However, this use was eventually scrutinized during an era of strengthening FDA regulations, which began to require robust proof of efficacy. A 1973 Supreme Court case, Weinberger vs. Bentex Pharmaceuticals, affirmed the FDA's authority to regulate entire classes of drugs, and in 1982, the administration formally revoked its approval for this compound, citing a lack of evidence for its effectiveness in its marketed indications.[1][2]

Proposed Mechanisms of Action

The mechanism of this compound's stimulant effect is not fully elucidated but is believed to involve multiple pathways that culminate in increased neuronal excitability.[2]

2.1 GABAergic Antagonism The primary and most-cited mechanism is this compound's action as a non-competitive antagonist at the GABA-A receptor complex.[2][6][7] It is thought to bind to the picrotoxin binding site, which is distinct from the benzodiazepine or barbiturate sites.[2] By antagonizing the inhibitory action of GABA, the brain's main inhibitory neurotransmitter, this compound reduces the influx of chloride ions through the receptor's channel. This leads to a less negative resting membrane potential, making neurons more susceptible to depolarization and firing. This action is the inverse of anticonvulsant drugs like diazepam, which enhance GABAergic inhibition.[2]

2.2 Modulation of Ion Channels Beyond its effects on GABA receptors, studies have suggested this compound directly influences other neuronal ion channels.

-

Potassium Channels: Research on cloned neuronal potassium channels (Kv1.1) indicates that this compound can modulate their function. It appears to accelerate the channel's transition from an inactivated to an open state at highly negative potentials, while reducing this transition at less negative and positive potentials.[8] This complex action may contribute to a state of heightened neuronal readiness.[8]

-

Calcium and Sodium Channels: One study found that this compound increases the influx of both calcium and sodium ions, which contributes to neuronal depolarization.[2] The effect was counteracted by calcium channel blockers, suggesting this compound may act on calcium channels, potentially causing them to lose their ion selectivity.[2]

2.3 Cerebrovascular Effects A key hypothesis for its use in the elderly was its effect on cerebral hemodynamics. Preclinical studies in animal models have shown that subconvulsive doses of this compound can significantly increase regional cerebral blood flow (rCBF) and the permeability-capillary surface area product (rPS).[5] This effect could persist for up to a week after administration and was, paradoxically, more pronounced at subconvulsive doses than at doses that triggered seizures.[5] This suggests that a primary mechanism for its perceived "stimulant" effect may have been vascular, aimed at counteracting age-related decreases in cerebral circulation.[9][10]

Data from Preclinical and Clinical Use

More concrete quantitative data comes from preclinical animal studies investigating its physiological effects.

Table 1: Summary of this compound Application in Geriatric Patients (Historical)

| Parameter | Description | Source |

|---|---|---|

| Patient Population | Elderly individuals with dementia, confusion, and symptoms of senility. | [1][3] |

| Therapeutic Goal | "Gentle cerebral stimulation" to improve mental alertness and function. | [1] |

| Dosage Range | Low oral doses, described as a "fraction of a gram" per day. | [1] |

| Reported Efficacy | Marketed as effective, but later reviews found a lack of firm evidence. | [1][4] |

| Adverse Effects | At low doses, reported as "few," though high doses are known convulsants and anxiogenic. |[1][2] |

Table 2: Quantitative Effects of this compound on Regional Cerebral Blood Flow (rCBF) in Rats (Data summarized from a preclinical study investigating cerebrovascular responses)

| Treatment Group | Dose (i.p.) | Time Point | Brain Region | Change in rCBF (vs. Control) | Source |

|---|---|---|---|---|---|

| Subconvulsive | 25 mg/kg | 1 hour | Multiple | Marked Increase | [5] |

| Subconvulsive | 25 mg/kg | 1 week | Some | Effects still observed | [5] |

| Convulsive | 50 mg/kg | 1 hour | Multiple | Small regional changes | [5] |

| Convulsive | 50 mg/kg | 24 hours | Multiple | No significant changes |[5] |

Key Experimental Protocols

Detailed protocols from the original geriatric clinical trials are scarce. However, the methodologies used in key preclinical studies that explored its mechanism of action are well-documented. The following protocol outlines the investigation of this compound's cerebrovascular effects, which was a central hypothesis for its use as a cerebral stimulant.

Protocol: Cerebrovascular Response to this compound in an Animal Model [5]

-

Subjects: Male Sprague-Dawley rats.

-

Grouping: Animals were divided into three main groups:

-

Control Group: Received a saline injection.

-

Subconvulsive Group: Received this compound (25 mg/kg, intraperitoneally).

-

Convulsive Group: Received this compound (50 mg/kg, intraperitoneally).

-

-

Intervention: A single intraperitoneal (i.p.) injection of the assigned substance.

-

Measurement Time Points: Physiological measurements were taken at three distinct time points post-injection: 1 hour, 24 hours, and 1 week.

-

Procedures & Measured Variables:

-

Regional Cerebral Blood Flow (rCBF): Measured using quantitative autoradiography with iodoantipyrine as a tracer.

-

Permeability-Capillary Surface Area (rPS): Assessed to determine changes in blood-brain barrier permeability.

-

Brain Vascular Spaces (BVS): Measured to assess changes in cerebral blood volume.

-

Histology: Brain tissue was examined for cellular changes three days after the injection.

-

-

Data Analysis: Results from the this compound-treated groups were statistically compared to the saline-treated control group at each time point across 15 different brain regions.

Conclusion and Retrospective Analysis

The use of this compound as a mild stimulant for the elderly represents a fascinating chapter in the history of psychopharmacology. It was a logical, if ultimately unproven, attempt to repurpose a known analeptic to address the challenges of age-related cognitive decline, likely based on its ability to increase neuronal excitability and cerebral blood flow.[1][5] Its withdrawal from the market was not primarily due to safety concerns at the low doses used—indeed, some reports suggested it was well-tolerated—but rather stemmed from a fundamental lack of demonstrated efficacy that could not stand up to modern regulatory requirements.[1][4]

Today, this compound is no longer used clinically in humans in the United States.[2] However, it remains a valuable tool in preclinical research, where its reliable pro-convulsant and anxiogenic properties are used to model epilepsy and anxiety in animals, helping to screen and develop new therapeutic agents.[2][11] The story of this compound in geriatric care underscores the critical evolution of pharmaceutical regulation toward evidence-based medicine, ensuring that all drugs, for all ages, must be proven not only safe but also effective.

References

- 1. quinneastman.medium.com [quinneastman.medium.com]

- 2. Pentylenetetrazol - Wikipedia [en.wikipedia.org]

- 3. Oral pentylenetetrazol in geriatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Central-nervous-system stimulants: appraisal of use in geropsychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cerebrovascular responses to pentylenetetrazol: time and dose dependent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound [drugcentral.org]

- 7. Pentylenetetrazole - MeSH - NCBI [ncbi.nlm.nih.gov]

- 8. Mechanism of action of the epileptogenic drug pentylenetetrazol on a cloned neuronal potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Long-term treatment of cerebrovascular changes in the elderly (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cerebral blood flow changes during aging process and in cognitive disorders: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

Foundational Studies on PTZ-Induced Epileptogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational studies on pentylenetetrazol (PTZ)-induced epileptogenesis, a widely utilized preclinical model for epilepsy research. This document details the core molecular mechanisms, experimental protocols, and key signaling pathways implicated in the development and progression of seizures in this model. All quantitative data are presented in structured tables for comparative analysis, and complex biological processes are visualized through detailed diagrams.

Introduction to the PTZ-Induced Epileptogenesis Model

Pentylenetetrazol (PTZ) is a gamma-aminobutyric acid (GABA-A) receptor antagonist that is widely used to induce seizures in animal models.[1][2][3] The PTZ kindling model, which involves the repeated administration of sub-convulsive doses of PTZ, is a valuable tool for studying the process of epileptogenesis—the gradual development of epilepsy.[4][5] This model mimics features of human temporal lobe epilepsy and is instrumental in screening potential anti-epileptic drugs.[1][6] The underlying mechanisms of PTZ-induced epileptogenesis are multifaceted, involving an imbalance between excitatory and inhibitory neurotransmission, neuroinflammation, oxidative stress, and alterations in various signaling pathways.[6][7][8]

Core Molecular Mechanisms

The transition from a normal to an epileptic brain in the PTZ model is characterized by a cascade of molecular and cellular alterations. These changes create a state of neuronal hyperexcitability, which underlies the increased susceptibility to seizures.

Excitatory and Inhibitory Neurotransmission Imbalance

A primary driver of PTZ-induced seizures is the disruption of the delicate balance between glutamatergic (excitatory) and GABAergic (inhibitory) neurotransmission. PTZ directly antagonizes GABA-A receptors, leading to reduced inhibition and a state of hyperexcitability.[1][9]

Studies have shown significant alterations in glutamate and GABA transporters and receptors following PTZ administration. For instance, PTZ kindling has been shown to increase the specific binding of [3H]glutamate in the cerebral cortex by 169.8%.[10] Furthermore, while acute PTZ administration can lead to an elevation of glutamate transporters like GLAST, GLT-1, and EAAC1, chronic kindling models show more complex and sometimes contradictory changes in both glutamate and GABA systems.[11]

Oxidative Stress and Neuroinflammation

A growing body of evidence highlights the critical role of oxidative stress and neuroinflammation in the pathophysiology of epilepsy.[8][12] PTZ-induced seizures lead to the excessive production of reactive oxygen species (ROS), resulting in lipid peroxidation, DNA damage, and mitochondrial dysfunction.[6][8] This is often accompanied by a decrease in endogenous antioxidant defenses.